5-(1,3-benzoxazol-2-ylmethyl)-N-(3-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and an appropriate aldehyde.
Formation of Benzoxazole Ring: The reaction between 2-aminophenol and the aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under irradiation with a blue LED light.
Subsequent Reactions: The benzoxazole intermediate is then reacted with other reagents to form the final compound.
Chemical Reactions Analysis
5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the development of new materials with specific biological properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-[(1,3-BENZOXAZOL-2-YL)METHYL]-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other benzoxazole derivatives:
Properties
Molecular Formula |
C19H16ClN3O3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-(1,3-benzoxazol-2-ylmethyl)-N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O3/c20-13-5-3-4-12(8-13)11-21-19(24)16-9-14(26-23-16)10-18-22-15-6-1-2-7-17(15)25-18/h1-8,14H,9-11H2,(H,21,24) |
InChI Key |
FJZFGHVXFHBBAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)NCC2=CC(=CC=C2)Cl)CC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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